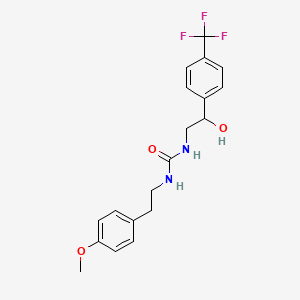
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C19H21F3N2O3 and its molecular weight is 382.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenethyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly those involved in cellular signaling and metabolic pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with target proteins.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.78 |
| HCT-116 (Colon Cancer) | 0.92 |
| A549 (Lung Cancer) | 1.05 |
These results suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased caspase-3 and caspase-7 activity in treated cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Notably, it demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis with MIC values ranging from 0.5 to 2.0 µg/mL . This suggests a promising avenue for further development in treating resistant infections.
Case Studies
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in a xenograft model using MCF-7 cells. Treatment with the compound resulted in a significant reduction in tumor volume compared to controls, indicating its potential as an effective therapeutic agent in breast cancer treatment .
Case Study 2: Antimicrobial Testing
In another study, the compound was subjected to antimicrobial testing against Mycobacterium tuberculosis. The results showed that it effectively inhibited bacterial growth at low concentrations, suggesting that it could serve as a lead compound for developing new anti-tuberculosis drugs .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments reveal that it exhibits low toxicity profiles at therapeutic doses, making it a candidate for further clinical development .
属性
IUPAC Name |
1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-27-16-8-2-13(3-9-16)10-11-23-18(26)24-12-17(25)14-4-6-15(7-5-14)19(20,21)22/h2-9,17,25H,10-12H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPTZMGYPWNACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














